- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complexJournal of Molecular Structure, 2019, 1177, 199-203,
Cas no 89267-41-4 (Dehydronitrendipine)

Dehydronitrendipine structure
Nome del prodotto:Dehydronitrendipine
Numero CAS:89267-41-4
MF:C18H18N2O6
MW:358.345324993134
CID:724984
Dehydronitrendipine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dehydronitrendipine
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- BAY-m 4786
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
-
- Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
- Chiave InChI: YEHVABIPGJLMET-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC
Proprietà calcolate
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 534
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 15
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 59-61 ºC
- Solubilità: Quasi insolubile (0,061 g/l) (25°C),
Dehydronitrendipine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D229990-100mg |
Dehydronitrendipine |
89267-41-4 | 100mg |
$487.00 | 2023-05-18 | ||
Biosynth | ID57949-50 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 50mg |
$191.00 | 2023-01-04 | ||
Biosynth | ID57949-100 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 100MG |
$636.00 | 2023-01-04 | ||
Biosynth | ID57949-10 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 10mg |
$63.60 | 2023-01-04 | ||
TRC | D229990-250mg |
Dehydronitrendipine |
89267-41-4 | 250mg |
$973.00 | 2023-05-18 | ||
Biosynth | ID57949-25 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 25mg |
$127.00 | 2023-01-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
89267-41-4 | ¥1556.7 | 2023-01-14 | ||||
TRC | D229990-10mg |
Dehydronitrendipine |
89267-41-4 | 10mg |
$ 63.00 | 2023-09-08 | ||
TRC | D229990-50mg |
Dehydronitrendipine |
89267-41-4 | 50mg |
$ 265.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
Dehydronitrendipine |
89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Dehydronitrendipine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: Methanol ; 8 h
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
Riferimento
- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chlorideBioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Water
Riferimento
- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450Journal of Medicinal Chemistry, 1986, 29(9), 1596-603,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C
Riferimento
- Photoinduced Aromatization of DihydropyridinesSynthesis, 2016, 48(23), 4221-4227,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Methanol ; rt
Riferimento
- Intramolecular Electron Transfer in the Photochemistry of Some NitrophenyldihydropyridinesJournal of Organic Chemistry, 2006, 71(5), 2037-2045,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- A polarographic study of the photodegradation of nitrendipineJournal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt
Riferimento
- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridinesJournal of Chemical Research, 2013, 37(7), 409-412,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
Riferimento
- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodineTetrahedron, 2008, 64(24), 5649-5656,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt
Riferimento
- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetateHeterocycles, 2005, 65(1), 23-35,
Dehydronitrendipine Raw materials
Dehydronitrendipine Preparation Products
Dehydronitrendipine Letteratura correlata
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
89267-41-4 (Dehydronitrendipine) Prodotti correlati
- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)
- 1805139-38-1(Methyl 3-cyano-2-(difluoromethyl)pyridine-6-acetate)
- 2229112-25-6(3-(1,1,2,2-tetrafluoroethoxy)azetidine)
- 351526-07-3(3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide)
- 1638764-18-7(7-fluoro-1H-indazol-6-ol)
- 2639430-25-2(ethyl 1-methyl-5-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-bpyridine-6-carboxylate)
- 618873-66-8(4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one)
- 396721-50-9(2-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide)
- 2228157-78-4(2-(3-sulfanylpropyl)benzene-1,3,5-triol)
- 2172571-32-1(5-(3-methylbutyl)-1-propyl-1H-1,2,3-triazole-4-carboxamide)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
